molecular formula C8H8F2O2 B6279340 3-(2,2-difluoroethoxy)phenol CAS No. 1178153-12-2

3-(2,2-difluoroethoxy)phenol

Cat. No. B6279340
CAS RN: 1178153-12-2
M. Wt: 174.14 g/mol
InChI Key: MVVKAFWMIBNBPS-UHFFFAOYSA-N
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Description

“3-(2,2-difluoroethoxy)phenol” is a chemical compound . It’s a derivative of phenol, which is a type of aromatic organic compound .


Synthesis Analysis

The synthesis of phenol derivatives, including “this compound”, has been a topic of research. Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups .


Molecular Structure Analysis

The molecular structure of “this compound” is C8H7F3O2 . The molecular weight is 192.14 .


Chemical Reactions Analysis

Phenolic compounds, including “this compound”, have been found to exhibit various chemical reactions. For instance, they can undergo oxidation to yield 2,5-cyclohexadiene-1,4-dione, or quinone . They can also interact with other food components, such as carbohydrates, proteins, or lipids .


Physical And Chemical Properties Analysis

Phenol, the parent compound of “this compound”, is a solid at room temperature and normal atmospheric pressure consisting of white crystals that turn pink or red when exposed to air and light .

Scientific Research Applications

Synthesis and Derivative Formation

Fluoroform as a Difluorocarbene Source : Fluoroform has been utilized as a difluorocarbene source for converting phenols into their difluoromethoxy derivatives. This process involves moderate temperatures and atmospheric pressure, using potassium hydroxide as a base, yielding moderate to good product yields (Thomoson & Dolbier, 2013).

Selective C–H Bond Fluorination : A method has been developed for the site-selective C–H bond fluorination of phenols, which is of interest for late-stage functionalization of pharmaceuticals. This process uses a removable 2-pyridyloxy group as an auxiliary, enabling late-stage fluorination of bioactive compounds (Lou et al., 2015).

Deoxyfluorination and Antioxidant Properties

Deoxyfluorination with PhenoFluorMix : The novel reagent PhenoFluorMix has been introduced for the practical deoxyfluorination of phenols. It overcomes the hydrolysis challenges associated with PhenoFluor, offering a scalable and air-storable option for synthesizing difluorinated phenolic compounds (Fujimoto & Ritter, 2015).

Antioxidant Activity of Phenolic Compounds : Research has highlighted the antioxidant properties of phenolic and polyphenolic compounds, including their potential health benefits. These compounds, ubiquitous in plants, play a crucial role in diet and have been studied for their ability to mitigate oxidative stress and related health disorders (Shahidi & Ambigaipalan, 2015).

Environmental and Catalytic Applications

Dye Decolorization by Fenton Processes : The impact of phenolic compounds on enhancing dye degradation via Fenton oxidative processes has been explored. This involves the use of phenolic compounds as redox mediators to increase the efficiency of dye decolorization, demonstrating their potential in environmental remediation (Santana et al., 2019).

Synthesis of Renewable Bisphenols : Studies have also focused on the synthesis of bisphenols from bio-based chemicals, such as 2,3-pentanedione, for application as plasticizers. This research underscores the importance of phenolic derivatives in developing sustainable materials (Schutyser et al., 2014).

Mechanism of Action

Phenolic compounds, including “3-(2,2-difluoroethoxy)phenol”, are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties . Their pharmacological actions stem mainly from their free radical scavenging and metal chelating properties as well as their effects on cell signaling pathways and gene expression .

Safety and Hazards

Phenol, the parent compound of “3-(2,2-difluoroethoxy)phenol”, is extremely toxic toward living cells and is readily absorbed through intact skin. This combination of properties makes it very hazardous .

Future Directions

Phenol derivatives have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers. Many synthesis methods have been invented, and in recent years, innovative synthetic methods have been developed for the preparation of m-aryloxy phenols . These compounds have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2,2-difluoroethoxy)phenol involves the reaction of 3-hydroxyphenol with 2,2-difluoroethanol in the presence of a catalyst.", "Starting Materials": [ "3-hydroxyphenol", "2,2-difluoroethanol", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Add 3-hydroxyphenol to a reaction flask", "Add 2,2-difluoroethanol to the reaction flask", "Add a catalyst (e.g. sulfuric acid) to the reaction flask", "Heat the reaction mixture to a suitable temperature (e.g. 80-100°C) and stir for a suitable time (e.g. 4-6 hours)", "Cool the reaction mixture and extract the product using a suitable solvent (e.g. dichloromethane)", "Purify the product using techniques such as column chromatography or recrystallization" ] }

CAS RN

1178153-12-2

Molecular Formula

C8H8F2O2

Molecular Weight

174.14 g/mol

IUPAC Name

3-(2,2-difluoroethoxy)phenol

InChI

InChI=1S/C8H8F2O2/c9-8(10)5-12-7-3-1-2-6(11)4-7/h1-4,8,11H,5H2

InChI Key

MVVKAFWMIBNBPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC(F)F)O

Purity

95

Origin of Product

United States

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